molecular formula C15H12N2O4S B2936484 3-(Furan-2-yl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanoic acid CAS No. 422279-70-7

3-(Furan-2-yl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanoic acid

Cat. No.: B2936484
CAS No.: 422279-70-7
M. Wt: 316.33
InChI Key: ZBFNAOJTFAMHNU-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanoic acid is a complex organic compound that features a furan ring, a quinazolinone moiety, and a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: Starting from a suitable precursor such as furfural, the furan ring can be synthesized through cyclization reactions.

    Synthesis of the Quinazolinone Moiety: This can be achieved by reacting anthranilic acid with isothiocyanates under specific conditions to form the quinazolinone structure.

    Coupling Reaction: The furan ring and the quinazolinone moiety are then coupled through a propanoic acid linker using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the quinazolinone moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The furan ring and quinazolinone moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its unique structure.

    Antimicrobial Activity: Investigated for its potential antimicrobial properties.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The furan ring and quinazolinone moiety can interact with active sites of enzymes, potentially inhibiting their activity. The sulfur atom in the quinazolinone moiety may also play a role in binding to metal ions or other cofactors, affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)-3-(4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanoic acid: Similar structure but with a thioxo group instead of a sulfanylidene group.

    3-(Furan-2-yl)-3-(4-oxo-2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanoic acid: Similar structure but with an oxo group instead of a sulfanylidene group.

Uniqueness

The presence of the sulfanylidene group in 3-(Furan-2-yl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanoic acid provides unique chemical reactivity and potential biological activity compared to its analogs. This makes it a compound of interest for further research and development.

Properties

IUPAC Name

3-(furan-2-yl)-3-(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c18-13(19)8-11(12-6-3-7-21-12)17-14(20)9-4-1-2-5-10(9)16-15(17)22/h1-7,9,11H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUPBFHCCPLZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(=NC(=S)N(C2=O)C(CC(=O)O)C3=CC=CO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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